Product packaging for 9-tert-butyl-6H-indolo[2,3-b]quinoxaline(Cat. No.:)

9-tert-butyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B1183007
M. Wt: 275.355
InChI Key: HOYSWDLUDXCUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-tert-butyl-6H-indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound that serves as a high-value scaffold for advanced pharmacological and energy storage research. Its mechanism of action in biological systems is predominantly based on DNA intercalation, where the planar structure inserts between DNA base pairs. The thermal stability of the resulting complex is a key parameter for its bioactivity and is influenced by substituents on the core nucleus and their orientation towards the GC-rich minor groove of DNA . This DNA-binding property establishes 6H-indolo[2,3-b]quinoxaline as a valuable template for designing novel molecules with anticancer and antiviral potential . In the field of materials science, this compound and its derivatives demonstrate significant promise as anolytes in next-generation nonaqueous redox flow batteries (NARFBs). The indolo[2,3-b]quinoxaline core is engineered with an extended π-conjugation system and π-donor nitrogen atoms, which stabilize charged intermediates and enable a low reduction potential . These characteristics are critical for developing high-performance, stable energy storage systems to support grid-level storage from renewable sources . Furthermore, the 6H-indolo[2,3-b]quinoxaline structure is also explored in dye-sensitized solar cells (DSSCs) as a heterocyclic donor in organic sensitizers. Its unique dipolar structure, featuring an electron-rich indole unit fused with an electron-deficient quinoxaline, provides an excellent natural potential for intramolecular charge transfer processes, which are fundamental for efficient light harvesting and electron injection in photovoltaic devices . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17N3 B1183007 9-tert-butyl-6H-indolo[2,3-b]quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17N3

Molecular Weight

275.355

IUPAC Name

9-tert-butyl-6H-indolo[3,2-b]quinoxaline

InChI

InChI=1S/C18H17N3/c1-18(2,3)11-8-9-13-12(10-11)16-17(20-13)21-15-7-5-4-6-14(15)19-16/h4-10H,1-3H3,(H,20,21)

InChI Key

HOYSWDLUDXCUCK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=NC4=CC=CC=C4N=C23

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of Indolo 2,3 B Quinoxalines, Including 9 Tert Butyl Analogues

Classical Condensation Reactions for Scaffold Assembly

The foundational structure of indolo[2,3-b]quinoxalines is most traditionally assembled through condensation reactions that unite an indole-based precursor with a diamine.

Condensation of Isatin (B1672199) Derivatives with 1,2-Diaminobenzenes (o-Phenylenediamines)

The most classical and widely employed method for the synthesis of the 6H-indolo[2,3-b]quinoxaline core involves the acid-catalyzed condensation of an isatin derivative (1H-indole-2,3-dione) with a 1,2-diaminobenzene, also known as o-phenylenediamine (B120857). bohrium.comresearchgate.netbenthamscience.comimist.ma This reaction is typically performed by refluxing the equimolar amounts of the reactants in a solvent like acetic acid or ethanol. benthamscience.comresearchgate.netresearchgate.net The process is robust, proceeding through the nucleophilic attack of one amino group of the o-phenylenediamine onto the C3-ketone of the isatin, followed by intramolecular cyclization and dehydration to yield the final planar heterocyclic system. nih.gov

To obtain the specific compound 9-tert-butyl-6H-indolo[2,3-b]quinoxaline, this reaction would necessitate the use of 5-tert-butylisatin as the starting material, condensed with an unsubstituted o-phenylenediamine. The tert-butyl group at the 5-position of the isatin ring remains at what becomes the 9-position in the final indolo[2,3-b]quinoxaline product. Research has demonstrated the successful synthesis of various substituted indolo[2,3-b]quinoxalines using this fundamental approach, including derivatives with nitro and bromo groups at the 9-position, achieved by starting with the corresponding 5-substituted isatins. bohrium.compharmascholars.com A recent study focused on materials for nonaqueous redox flow batteries successfully synthesized a mixture of 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline, showcasing the incorporation of the tert-butyl group onto the quinoxaline (B1680401) portion of the molecule. acs.orgnih.govescholarship.org

Table 1: Examples of Isatin-Based Condensation Reactions

Isatin DerivativeDiamineProductReference
Isatino-Phenylenediamine6H-Indolo[2,3-b]quinoxaline acs.org
5-Nitroisatino-Phenylenediamine9-Nitro-6H-indolo[2,3-b]quinoxaline bohrium.com
5-Bromoisatin (B120047)o-Phenylenediamine9-Bromo-6H-indolo[2,3-b]quinoxaline pharmascholars.com
5-Fluoroisatino-Phenylenediamine9-Fluoro-6H-indolo[2,3-b]quinoxaline researchgate.net

Cyclo-condensation Protocols for Novel Indolo[2,3-b]quinoxaline Systems

Beyond the classical isatin route, alternative cyclo-condensation strategies have been developed to access the indolo[2,3-b]quinoxaline scaffold. One such green chemistry approach utilizes visible-light mediated synthesis, employing Rose Bengal as an organo-photoredox catalyst to couple phenylene-1,2-diamines and 1,2-dicarbonyls like isatin at room temperature. researchgate.net This method offers high efficiency and reusability of the catalyst. researchgate.net

Another established protocol involves the condensation of o-phenylenediamines with ninhydrin (B49086) (1,2,3-indanetrione) or its derivatives, which leads to the formation of indeno[1,2-b]quinoxalines, a closely related class of compounds. mdpi.com These alternative methods expand the toolkit for chemists, allowing for the construction of the core heterocycle under varied conditions and potentially accommodating a broader range of functional groups.

Directed Functionalization and Substitution Strategies

Post-synthesis modification of the 6H-indolo[2,3-b]quinoxaline scaffold is crucial for tuning its chemical and physical properties. These strategies include alkylation, halogenation, and advanced cross-coupling reactions.

Alkylation Approaches for N-Substitution (e.g., N-alkylation of the 6-position, including tert-butyl)

The indole (B1671886) nitrogen at the 6-position of the 6H-indolo[2,3-b]quinoxaline ring is a common site for functionalization, particularly through N-alkylation. This modification is readily achieved by treating the parent heterocycle with an alkylating agent, such as an alkyl halide (e.g., iodomethane, dibromoethane) or dimethyl sulfate, in the presence of a base like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) and a suitable solvent like DMF or THF. bohrium.comresearchgate.netnih.gov

This strategy has been used to introduce a variety of substituents, including simple methyl groups, bromoethyl groups for further derivatization, and long alkyl chains. bohrium.comimist.maresearchgate.netnih.gov For instance, 6-methyl-6H-indolo[2,3-b]quinoxaline was prepared using iodomethane. acs.orgnih.gov While direct N-alkylation with a bulky tert-butyl group is sterically challenging and not commonly reported, the general methodology allows for the introduction of a wide array of linear alkyl and functionalized alkyl chains, significantly altering the molecule's solubility and electronic properties. nih.gov

Table 2: N-Alkylation at the 6-Position

Alkylating AgentBase/SolventProductReference
Iodomethane-6-Methyl-6H-indolo[2,3-b]quinoxaline acs.orgnih.gov
DibromoethaneK₂CO₃ / DMF6-(2-Bromoethyl)-6H-indolo[2,3-b]quinoxaline nih.gov
DibromoalkaneKOH / THF6-(Bromoalkyl)-6H-indolo[2,3-b]quinoxaline researchgate.net
Long-chain alkyl bromides-6-Alkyl-6H-indolo[2,3-b]quinoxalines researchgate.net

Introduction of Halogen Substituents (e.g., Bromination)

The introduction of halogen atoms onto the indolo[2,3-b]quinoxaline framework is a key strategy for enabling further functionalization through cross-coupling reactions. A direct and effective method to achieve this is to begin the synthesis with a pre-halogenated precursor.

For example, the synthesis of 9-bromo-6H-indolo[2,3-b]quinoxaline is accomplished via the classical condensation reaction using 5-bromoisatin and o-phenylenediamine. pharmascholars.com Similarly, 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives have been synthesized by starting with 5-fluoroisatin. researchgate.net This approach provides excellent regiocontrol, placing the halogen at a specific position on the indole portion of the molecule. The resulting 9-halo-indolo[2,3-b]quinoxalines are valuable intermediates for introducing aryl, alkyl, and other groups via palladium-catalyzed coupling reactions.

Advanced Coupling Reactions for Aromatic and Polyaromatic Unit Integration

Modern synthetic organic chemistry offers powerful tools for C-C and C-N bond formation, which have been applied to the indolo[2,3-b]quinoxaline system to build complex, polyaromatic structures. Palladium-catalyzed cross-coupling reactions are paramount in this regard. researchgate.netrsc.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organic halide or triflate. masterorganicchemistry.comyoutube.com It has been used in a two-step approach to synthesize the indolo[2,3-b]quinoxaline core itself, starting from 2,3-dibromoquinoxaline (B1596595) and 2-bromophenylboronic acid. researchgate.net

Heck Coupling: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. masterorganicchemistry.comyoutube.comyoutube.com This method has been employed with chloroquinoxaline derivatives to introduce various substituents. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. It is a key step in a convenient protocol to produce indolo[2,3-b]quinoxaline derivatives from 2-(2-bromophenyl)quinoxalines, followed by an intramolecular oxidative cyclodehydrogenation. researchgate.netnih.gov

These advanced methods provide versatile pathways to derivatize the indolo[2,3-b]quinoxaline scaffold, allowing for the integration of diverse aromatic and polyaromatic units, which is essential for applications in materials science and medicinal chemistry. researchgate.netnih.gov

Table 3: Advanced Coupling Reactions in Indolo[2,3-b]quinoxaline Synthesis

Reaction NameSubstratesCatalyst SystemPurposeReference
Suzuki-Miyaura Coupling2,3-Dibromoquinoxaline, 2-Bromophenylboronic acidPd catalystScaffold formation researchgate.net
Heck CouplingChloroquinoxaline derivatives, AlkenesPd catalystC-C bond formation researchgate.net
Buchwald-Hartwig Amination2-(2-Bromophenyl)quinoxalines, AminesPd catalystC-N bond formation for subsequent cyclization researchgate.netnih.gov

Palladium-Catalyzed C-N and C-C Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the synthesis of a diverse array of indolo[2,3-b]quinoxaline derivatives. researchgate.net These methods are crucial for attaching various substituents to the core structure, including the synthesis of 9-tert-butyl analogues. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation, coupling amines with aryl halides. wikipedia.org It has been effectively used to synthesize various N-substituted indolo[2,3-b]quinoxalines. rsc.org The development of specialized phosphine (B1218219) ligands, such as XPhos and BrettPhos, has broadened the scope of this reaction, allowing for the coupling of even challenging substrates under milder conditions. youtube.com The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the arylamine product. youtube.com This methodology is applicable for introducing amine functionalities to the indolo[2,3-b]quinoxaline system, including at positions amenable to creating analogues like the 9-tert-butyl derivative. researchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing hybrid materials by attaching bulky polyaromatic hydrocarbons to the 6H-indolo[2,3-b]quinoxaline core, extending its π-conjugation. researchgate.net The process generally involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from the copper acetylide and reductive elimination. libretexts.org This method has been successfully used to prepare various alkynylated derivatives. nih.gov

Suzuki-Miyaura Coupling: As one of the most versatile C-C bond-forming reactions, the Suzuki-Miyaura coupling pairs organoboron compounds with aryl or vinyl halides. libretexts.org A two-step approach for synthesizing indolo[2,3-b]quinoxaline derivatives often relies on an initial Suzuki coupling followed by an annulation step. nih.gov This method allows for the introduction of various aryl and heteroaryl groups. The catalytic cycle involves oxidative addition of the halide to Pd(0), transmetalation with a boronic acid derivative (activated by a base), and reductive elimination. libretexts.org This strategy has been employed in the synthesis of a series of indolo[2,3-b]quinoxaline derivatives starting from 2,3-dibromoquinoxaline. rsc.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Coupling Reactions for Indolo[2,3-b]quinoxaline Functionalization

Coupling Reaction Bond Formed Key Reactants Typical Catalyst System Application Example
Buchwald-Hartwig C-N Aryl Halide, Amine Pd(0) complex, Phosphine Ligand, Base Synthesis of N-aryl and N-alkyl indolo[2,3-b]quinoxalines. rsc.org
Sonogashira C-C (sp²-sp) Aryl Halide, Terminal Alkyne Pd(0) complex, Cu(I) co-catalyst, Base Attachment of polyaromatic hydrocarbons to the indolo[2,3-b]quinoxaline core. researchgate.net
Suzuki-Miyaura C-C (sp²-sp²) Aryl Halide, Organoboron Cmpd. Pd(0) complex, Base Synthesis of aryl-substituted indolo[2,3-b]quinoxalines from 2,3-dibromoquinoxaline. nih.gov
C-H Direct Arylation Techniques for Extended π-Conjugation

Direct C-H arylation has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, which require pre-functionalized substrates. This technique allows for the direct formation of C-C bonds by coupling an aromatic C-H bond with an aryl halide. In the context of indolo[2,3-b]quinoxalines, C-H direct arylation is a powerful strategy for extending the π-conjugated system, which is crucial for applications in organic electronics and photovoltaics.

A one-pot synthesis of indolo[2,3-b]quinoxaline derivatives has been developed that utilizes a palladium-catalyzed sequence involving a two-fold C-N coupling and a C-H activation/arylation step. rsc.orgnih.gov This approach, starting from 2,3-dibromoquinoxaline and anilines, demonstrates the potential of C-H activation in building the core heterocyclic system itself, although the substrate scope can be limited. rsc.orgnih.gov Such methods are highly valuable for creating complex aromatic systems with tailored electronic properties.

Synthesis of Hybrid and Fused Ring Systems Bearing the Indolo[2,3-b]quinoxaline Moiety

Expanding the indolo[2,3-b]quinoxaline core by fusing additional heterocyclic rings can lead to novel compounds with unique properties. Synthetic efforts have focused on constructing triazole-fused and thieno-fused derivatives.

Construction of Triazole-Fused Indolo[2,3-b]quinoxaline Derivatives

Triazole rings are often incorporated into larger molecules to enhance their biological activity or modify their physical properties. The synthesis of researchgate.netrsc.orgmdpi.comtriazolo[4,3-a]quinoxaline derivatives, which are structurally related to the indolo[2,3-b]quinoxaline system, often involves multi-step sequences. nih.gov One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which efficiently links an azide-functionalized component with a terminal alkyne. arkat-usa.org

For the indolo[2,3-b]quinoxaline scaffold, a precursor would first need to be functionalized with either an azide (B81097) or an alkyne group. For example, an alkyne-bearing indoloquinoxaline could be reacted with an organic azide in the presence of a copper(I) catalyst to construct the triazole ring. researchgate.net Another strategy involves the intramolecular cyclization of appropriately substituted precursors. For instance, an efficient synthesis of rsc.orgnih.govmdpi.comtriazolo[1,5-a]quinoxalines has been developed from 1-azido-2-isocyanoarenes and terminal acetylenes. rsc.org

Synthesis of Thieno[2',3':4,5]pyrrolo[2,3-b]quinoxaline Analogues

Thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalines are heterocyclic analogues of indolo[2,3-b]quinoxalines where the indole's benzene (B151609) ring is replaced by a thiophene (B33073) ring. mdpi.com The synthesis of these complex fused systems showcases the power of sequential cross-coupling and cyclization strategies.

A reported synthetic approach involves a sequence starting with a Buchwald-Hartwig cross-coupling reaction followed by an annulation step through intramolecular oxidative cyclodehydrogenation. mdpi.com This method has been successfully applied to construct a series of 4-alkyl-4H-thieno[2',3':4,5]pyrrolo[2,3-b]quinoxalines. mdpi.com The process highlights how palladium-catalyzed methodologies can be integrated into multi-step syntheses to build intricate heterocyclic architectures.

Table 2: Synthesized Thieno[2',3':4,5]pyrrolo[2,3-b]quinoxaline Analogues

Compound ID R Group Yield (%) Reference
7a n-Butyl 70 mdpi.com
7b 2-(N,N-dimethylamino)ethyl 65 mdpi.com
8a n-Pentyl 68 mdpi.com
8b 3-(N,N-dimethylamino)propyl 62 mdpi.com
9a n-Hexyl 72 mdpi.com
9b 2-(Piperidin-1-yl)ethyl 60 mdpi.com
10a n-Heptyl 75 mdpi.com
10b 2-(Morpholin-4-yl)ethyl 58 mdpi.com
11a n-Octyl 73 mdpi.com
11b 3-(Piperidin-1-yl)propyl 55 mdpi.com

Advanced Spectroscopic and Electrochemical Characterization Techniques for Structural and Electronic Elucidation

Electronic Absorption and Photoluminescence Spectroscopy for Investigating Electronic Transitions (e.g., Intramolecular Charge Transfer, ICT)

The electronic behavior of 9-tert-butyl-6H-indolo[2,3-b]quinoxaline is largely defined by the interplay between the electron-donating indole (B1671886) moiety and the electron-accepting quinoxaline (B1680401) core. This donor-acceptor (D-A) architecture gives rise to intramolecular charge transfer (ICT) transitions, which are fundamental to its photophysical properties.

Detailed research findings indicate that the electronic absorption spectra of indolo[2,3-b]quinoxaline derivatives are characterized by distinct absorption bands. For instance, a closely related compound, 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline, displays a strong absorption band around 420 nm, which is attributed to an ICT process between the indole and quinoxaline systems. The introduction of substituents on the indoloquinoxaline scaffold significantly influences these ICT transitions. For example, in a series of (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone derivatives, the ICT absorption band is bathochromically shifted upon the introduction of either electron-donating or electron-withdrawing groups at the 9-position of the indole moiety. This highlights the sensitivity of the electronic structure to substitution.

The photoluminescence (PL) spectra of these compounds are also governed by the D-A character. The emission properties are influenced by the nature of the substituents and the solvent polarity. For derivatives where amine groups are directly attached to the 6H-indolo[2,3-b]quinoxaline nucleus, the emission is primarily dictated by the state localized on the core chromophore. In contrast, for compounds with extended conjugation, the fluorescence originates from the polyaromatic linker. Depending on the specific amine segment, these compounds can exhibit green or yellow emission. This tunability of the emission color underscores the potential for designing materials with specific photophysical properties.

The table below summarizes the typical photophysical data for substituted indolo[2,3-b]quinoxaline derivatives, illustrating the impact of substitution on their electronic transitions.

DerivativeAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
9-Bromo-6-butyl-6H-indolo[2,3-b]quinoxaline~420Not specifiedNot specified
(Indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone397-490435-61438-124

Note: Data for the 9-bromo-6-butyl derivative is based on a single reported value. Data for the (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone is a range observed for various substituents.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior and Energy Levels

Electrochemical methods, particularly cyclic voltammetry (CV), are indispensable for probing the redox behavior of this compound and for determining its frontier molecular orbital (HOMO and LUMO) energy levels. These parameters are crucial for assessing the compound's suitability for applications in electronic devices and energy storage systems.

The indolo[2,3-b]quinoxaline scaffold is known to be a good electron acceptor, which is reflected in its electrochemical properties. The introduction of a tert-butyl group at the 9-position, being an electron-donating group, is expected to influence the reduction potential. Indeed, studies have shown that a 9-tert-butyl-substituted indolo[2,3-b]quinoxaline derivative exhibits a reduction potential of -1.99 V versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. acs.org This represents a negative shift of 20 mV compared to the unsubstituted parent compound, confirming the electron-donating effect of the tert-butyl group. acs.org

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram. The energy of the HOMO is related to the oxidation potential, while the LUMO energy is related to the reduction potential. For a series of (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone derivatives, the calculated HOMO and LUMO energy levels were found to be in the ranges of -5.64 to -6.35 eV and -3.65 to -3.98 eV, respectively. The specific values are highly dependent on the nature of the substituent on the indole ring. For instance, a derivative with a nitro group (electron-withdrawing) exhibited the lowest LUMO level (-3.98 eV), while a bromo-substituted derivative showed a relatively high HOMO level (-5.64 eV). These findings demonstrate that the electronic energy levels can be finely tuned through chemical modification.

The table below presents key electrochemical data for this compound and related derivatives.

Compound/DerivativeReduction Potential (Ered vs Fc/Fc+) (V)Estimated HOMO (eV)Estimated LUMO (eV)
This compound-1.99Not specifiedNot specified
Unsubstituted indolo[2,3-b]quinoxaline-1.97Not specifiedNot specified
(Indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone derivativesNot specified-5.64 to -6.35-3.65 to -3.98

Note: The HOMO and LUMO values for the (indolo[2,3-b]quinoxalin-2-yl)(phenyl)methanone derivatives are calculated ranges for a series of substituted compounds.

Application of Advanced NMR and Mass Spectrometry for Comprehensive Structural Assignment (excluding basic identification data)

While basic 1H and 13C NMR are standard for initial identification, advanced NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the complex fused-ring system of this compound.

The COSY experiment would reveal the proton-proton coupling network within the aromatic rings and the tert-butyl group. For instance, it would clearly show the correlations between adjacent protons on the quinoxaline and indole moieties, aiding in their specific assignment. The HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are two or three bonds apart. This is instrumental in confirming the placement of the tert-butyl group at the C9 position by observing a correlation between the tert-butyl protons and the C9 carbon, as well as adjacent carbons in the indole ring. Furthermore, HMBC can elucidate the connectivity across the fused rings.

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) can offer structural insights. For aromatic compounds with a tert-butyl group, a characteristic fragmentation pathway is the loss of a methyl radical (CH3•) to form a stable tertiary carbocation, followed by the elimination of isobutylene. The fragmentation of the indolo[2,3-b]quinoxaline core itself would likely involve cleavages of the heterocyclic rings, providing further confirmation of the structure.

The table below outlines the expected key correlations in advanced NMR spectra for the structural elucidation of this compound.

NMR TechniqueExpected Key Correlations for Structural Confirmation
COSY - Correlation between adjacent aromatic protons on the quinoxaline ring system.- Correlation between adjacent aromatic protons on the indole ring system.
HMBC - Correlation between the protons of the tert-butyl group and the C9 carbon.- Correlations between the tert-butyl protons and adjacent carbons (C8, C9a).- Correlations between the indole N-H proton and nearby carbons (e.g., C10a, C5a).
HRMS - Provides the exact mass, confirming the molecular formula C20H17N3.
EI-MS - Observation of the molecular ion peak [M]+•.- A significant fragment corresponding to the loss of a methyl group [M-15]+.- Fragments resulting from the cleavage of the indolo[2,3-b]quinoxaline backbone.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations for Ground and Excited State Properties

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for optimizing molecular structures and evaluating their properties in both ground and electronically excited states. uctm.eduresearchgate.net For the 6H-indolo[2,3-b]quinoxaline scaffold and its derivatives, DFT is employed to predict equilibrium geometries, vibrational frequencies, and electronic characteristics. researchgate.netmdpi.com These calculations are crucial for rationalizing the in-built donor-acceptor architecture and energy levels of these molecules. ias.ac.in

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate excited-state properties. cnr.itrsc.org It is instrumental in calculating vertical excitation energies, oscillator strengths, and absorption maxima, which allows for the rationalization of UV-Vis absorption and emission spectra. uctm.edunih.gov For triarylamines based on the 6H-indolo[2,3-b]quinoxaline core, TDDFT simulations have been successfully used to understand the origin of their optical spectra. nih.gov In derivatives where amines are directly attached to the core, the emission is often dominated by the state localized on the 6H-indolo[2,3-b]quinoxaline chromophore. nih.gov The presence of the 9-tert-butyl group would likely cause a slight red-shift (shift to longer wavelengths) in the absorption and emission spectra due to its electron-donating nature, which tends to decrease the energy gap between the ground and excited states.

Table 1: Representative Theoretical Data for Substituted Quinoxaline (B1680401) Derivatives

This table presents typical data obtained from DFT/TDDFT calculations on related quinoxaline compounds to illustrate the type of information generated. Specific values for 9-tert-butyl-6H-indolo[2,3-b]quinoxaline would require dedicated computational studies.

PropertyComputational MethodTypical Basis SetPredicted Outcome
Optimized GeometryDFT (e.g., B3LYP)6-311G or higherBond lengths, bond angles, dihedral angles
Vibrational FrequenciesDFT (e.g., B3LYP)6-311++G(2d,2p)Correlates with experimental IR & Raman spectra
UV-Vis Absorption MaximaTDDFT6-311G or higherPredicts electronic transitions (e.g., π → π*)
Dipole Moment (µ)DFT6-311G or higherQuantifies molecular polarity
Polarizability (α)DFT6-311G or higherMeasures response to an external electric field

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Electronic and Electrochemical Behavior

The reactivity and electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and optical properties. ajchem-a.com

For the 6H-indolo[2,3-b]quinoxaline framework, DFT calculations show that the HOMO is typically spread across the indoloquinoxaline segment, while the LUMO's location can vary depending on the substituents. scispace.com In a series of novel dyes based on the indolo[2,3-b]quinoxaline skeleton, the LUMO levels were found to be relatively low-lying, in the range of -3.29 to -3.43 eV, suggesting these compounds have the potential to be used as n-type materials in optoelectronic devices. ias.ac.inscispace.com

The introduction of a tert-butyl group at the 9-position is expected to have a distinct impact on the FMOs. As an electron-donating group, the tert-butyl substituent will raise the energy of the HOMO. This effect generally leads to a smaller HOMO-LUMO gap, which can influence the molecule's color (a smaller gap often corresponds to absorption of longer wavelength light) and increase its reactivity.

The electrochemical behavior of indolo[2,3-b]quinoxaline derivatives is directly linked to their FMO energies. For instance, a library of these derivatives was synthesized and evaluated for use as anolytes in nonaqueous redox flow batteries. acs.orgrwth-aachen.de DFT calculations were used to predict their reduction potentials, which showed excellent agreement with experimental values. acs.orgrwth-aachen.de A derivative, 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline, was identified as a promising anolyte due to its low reduction potential (−2.01 V vs Fc/Fc⁺). acs.orgrwth-aachen.de This indicates that the tert-butyl substitution contributes favorably to the electrochemical properties required for this application.

Table 2: Frontier Orbital Energies and Electrochemical Properties of Indolo[2,3-b]quinoxaline Derivatives

Data adapted from computational and experimental studies on related derivatives to illustrate key relationships.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reduction Potential (V vs Fc/Fc⁺)
6-methyl-6H-indolo[2,3-b]quinoxaline (5a) ----1.98 (Calculated)
Quinoxaline ----2.04 (Calculated)
Phenazine ----1.54 (Calculated)
2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline (5h) ----2.01 (Experimental)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal information about conformational flexibility, solvent effects, and the nature of intermolecular interactions with other molecules or surfaces.

For a molecule like this compound, MD simulations would be particularly useful for understanding how the bulky tert-butyl group affects its conformational landscape and its interactions with its environment. The tert-butyl group can introduce significant steric hindrance, which may restrict the rotation of nearby bonds and influence the molecule's preferred three-dimensional shape. This can have profound implications for how the molecule packs in a solid-state material or how it binds to a biological target.

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex. nih.govrsc.org For example, simulations of novel 2-piperazinyl quinoxaline derivatives have suggested that they can be accommodated within the catalytic cavity of tyrosine kinase receptors. rsc.org Although specific MD studies on this compound are not widely reported, this computational technique could be applied to model its interaction with DNA, a known target for the parent 6H-indolo[2,3-b]quinoxaline scaffold. nih.govresearchgate.net The simulation could predict the stability of the intercalated complex and clarify how the tert-butyl group, by modifying the molecule's shape and electronic properties, affects binding affinity and orientation within the DNA grooves. nih.gov

Furthermore, MD simulations can elucidate intermolecular interactions in solution, which is critical for understanding solubility and aggregation behavior. The study of how this compound interacts with various solvents could inform its application in organic electronics, where solution processing and film morphology are key factors.

Reaction Mechanism Elucidation via Computational Pathways

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and improving yields. Computational chemistry offers a powerful avenue for elucidating reaction pathways by modeling the transition states and intermediates that connect reactants to products.

The primary synthetic route to the 6H-indolo[2,3-b]quinoxaline core involves the condensation of indoline-2,3-diones (isatins) with o-phenylenediamines. benthamscience.combohrium.comresearchgate.net For this compound, this would likely involve the reaction of a 5-tert-butyl-substituted isatin (B1672199) with o-phenylenediamine (B120857). DFT calculations can be used to model this condensation reaction. By calculating the energies of the reactants, products, and all potential transition states and intermediates, a detailed energy profile of the reaction pathway can be constructed.

This computational analysis can help answer key mechanistic questions, such as:

What is the rate-determining step of the reaction?

Does the reaction proceed through a concerted or stepwise mechanism?

How do catalysts, such as acetic acid (which is commonly used), participate in the reaction and lower the activation energy?

While the synthesis of various indolo[2,3-b]quinoxaline derivatives has been extensively documented, including those prepared via Buchwald-Hartwig or Suzuki-Miyaura coupling reactions, detailed computational studies of these reaction mechanisms are less common in the literature for this specific class of compounds. nih.govscilit.com However, the application of these theoretical methods could provide invaluable atomic-level insight into the bond-forming and bond-breaking processes, guiding the synthesis of novel derivatives with enhanced efficiency. For instance, computational evaluation has been used to understand the antioxidant activity and radical scavenging mechanisms of related pyrrolo[2,3-b]quinoxaline derivatives. nih.gov A similar approach could be used to predict the reactivity of this compound towards various chemical species.

Reactivity Profiles and Reaction Mechanisms of Indolo 2,3 B Quinoxaline Derivatives

General Chemical Transformations and Functional Group Reactivity

The chemical reactivity of 9-tert-butyl-6H-indolo[2,3-b]quinoxaline is largely dictated by the interplay of the electron-rich indole (B1671886) nucleus, the electron-deficient pyrazine (B50134) ring of the quinoxaline (B1680401) moiety, and the steric and electronic effects of the tert-butyl group. While specific comprehensive studies on the general chemical transformations of this particular derivative are limited, its reactivity can be inferred from studies on related indolo[2,3-b]quinoxalines and the known behavior of the constituent functional groups.

The indolo[2,3-b]quinoxaline system can undergo a variety of chemical reactions. For instance, derivatives with halogen substituents, such as 9-bromo-6H-indolo[2,3-b]quinoxaline, are amenable to substitution reactions where the bromine atom can be replaced by nucleophiles. Furthermore, 9-iodo-6H-indolo[2,3-b]quinoxaline and its N-benzyl derivatives have been shown to participate in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes. tsu.ge This suggests that if a suitable leaving group were present at another position in the 9-tert-butyl derivative, similar transformations could be possible.

The nitrogen atoms within the core structure, particularly the N-6 of the indole ring, can be alkylated. For example, various 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines have been synthesized. researchgate.net The synthesis of N-alkylated derivatives of this compound has also been reported, achieved by reacting the parent compound with alkyl or aryl halides in the presence of a base like sodium hydride in DMF. researchgate.net

The indolo[2,3-b]quinoxaline core can also participate in redox reactions. A study on its use as an anolyte in nonaqueous redox flow batteries demonstrated that this compound can be electrochemically reduced. acs.org

Mechanistic Aspects of Core Annulation and Ring-Forming Reactions

The most common and direct method for synthesizing the indolo[2,3-b]quinoxaline core, including the 9-tert-butyl derivative, is the condensation reaction between a substituted isatin (B1672199) and an o-phenylenediamine (B120857). researchgate.net

The formation of this compound is achieved through the condensation of 5-tert-butylisatin with benzene-1,2-diamine. researchgate.net The reaction is typically carried out in a refluxing acidic solvent, such as acetic acid. researchgate.net

The proposed mechanism for this acid-catalyzed condensation involves the following key steps:

Protonation: The acidic medium protonates one of the carbonyl groups of the isatin, activating it towards nucleophilic attack.

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon of the isatin.

Intramolecular Cyclization and Dehydration: A series of proton transfer, cyclization, and dehydration steps ensue, leading to the formation of the fused pyrazine ring and ultimately yielding the planar tetracyclic indolo[2,3-b]quinoxaline structure.

Alternative synthetic strategies for the broader indolo[2,3-b]quinoxaline class include sequences involving Buchwald-Hartwig cross-coupling followed by intramolecular oxidative cyclodehydrogenation. nih.gov Another approach involves a Ru(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides, followed by oxidation. bohrium.com While not specifically reported for the 9-tert-butyl derivative, these methods highlight the diverse mechanistic pathways available for constructing this heterocyclic system.

Influence of Peripheral Substituents on Reaction Selectivity and Outcome

The nature and position of substituents on the indolo[2,3-b]quinoxaline skeleton significantly impact the molecule's properties and reactivity. The 9-tert-butyl group, positioned on the benzene (B151609) ring of the indole moiety, exerts its influence primarily through electronic and steric effects.

Electronic Effects: The tert-butyl group is known to be an electron-donating group through induction. This property influences the electronic characteristics of the entire molecule. In a study focused on developing anolytes for redox flow batteries, the introduction of the 9-tert-butyl group to the indolo[2,3-b]quinoxaline scaffold was shown to negatively shift the reduction potential by 20 mV compared to the unsubstituted analogue. acs.org This is a direct consequence of the increased electron density in the π-system, which makes the molecule more difficult to reduce. acs.org

Steric Effects: The bulky tert-butyl group can also impart significant steric hindrance. This can influence the approach of reactants and affect reaction rates and, in some cases, product selectivity. While detailed studies on how the 9-tert-butyl group directs the selectivity of various chemical reactions are not abundant, it is a critical factor to consider in the design of synthetic routes involving this derivative. For instance, the steric bulk might hinder reactions at the adjacent C-8 and N-1 positions.

Interestingly, the substitution pattern of the tert-butyl group has a pronounced effect on physical properties like solubility. While the introduction of a single tert-butyl group at the 9-position was found to decrease solubility in acetonitrile (B52724) compared to the unsubstituted compound, a mixture of 2- and 3-tert-butyl substituted derivatives exhibited a dramatic increase in solubility. acs.org This highlights the complex interplay of substituent effects on the solid-state packing and solvation of these molecules.

Furthermore, the 9-tert-butyl substitution was observed to decrease the cycling stability of the indolo[2,3-b]quinoxaline core in electrochemical applications, with the derivative showing a significantly higher capacity fade compared to the unsubstituted version. acs.org This suggests that while the electron-donating nature of the tert-butyl group can be beneficial for tuning electronic properties, it may have detrimental effects on the long-term stability of the molecule under certain reactive conditions.

Below is a data table summarizing the electrochemical properties of this compound (referred to as 5f in the source) compared to the unsubstituted derivative (5a).

CompoundSubstituentReduction Potential (V vs Fc/Fc+)Solubility in Acetonitrile (M)Capacity Fade (%) over 202 cycles
5aNone-1.97~0.1~9
5f9-tert-butyl-1.990.02118.0

Data sourced from a study on indolo[2,3-b]quinoxaline derivatives for nonaqueous redox flow batteries. acs.org

This data clearly illustrates the tangible impact of the 9-tert-butyl substituent on the electrochemical behavior and physical properties of the indolo[2,3-b]quinoxaline core.

Mechanistic Biological Interactions and Structure Activity Relationship Sar Studies

DNA Intercalation: A Predominant Mechanism of Interaction

The principal mechanism through which indolo[2,3-b]quinoxalines exert their effects is by inserting their planar aromatic core between the base pairs of DNA, a process known as intercalation. researchgate.netnih.govingentaconnect.comresearchgate.net This interaction disrupts the normal structure and function of DNA, leading to the inhibition of essential cellular processes.

The affinity and stability of the binding between indolo[2,3-b]quinoxaline derivatives and DNA are critical determinants of their biological potency. researchgate.netnih.gov Several structural features significantly influence this interaction:

Planarity: The planarity of the indolo[2,3-b]quinoxaline ring system is a prerequisite for effective intercalation. researchgate.net Non-planar analogs, such as 1,2,3,4-tetrahydroindolo[2,3-b]quinoxalines, exhibit markedly weaker DNA binding activity, which underscores the importance of a flat structure for insertion into the DNA helix. researchgate.net

Side Chains: The nature and positioning of substituents on the heterocyclic core are crucial. researchgate.netnih.gov The introduction of an alkyl-amino-alkyl side chain at the N-6 position is associated with enhanced DNA binding and corresponding cytotoxic activity. nih.gov The orientation of these side chains toward the minor groove of DNA, particularly in GC-rich regions, also modulates binding stability. researchgate.netnih.govingentaconnect.com

Charge: The presence of positive charges enhances DNA binding affinity. Dicationic derivatives, which possess positive charges on both the aromatic scaffold (e.g., at the 11-N position) and the alkylamino side chain, show improved DNA binding ability and antitumor activity. rsc.org

Dimerization: Dimeric derivatives exhibit significantly higher DNA binding constants (approximately 10⁹ M⁻¹) compared to their monomeric counterparts (approximately 10⁶ M⁻¹), indicating a cooperative binding effect. researchgate.netnih.gov

Base Preference: Studies involving competitive binding with different DNA types have shown that these derivatives tend to have a preference for binding to AT-rich regions. researchgate.netnih.gov

The stability of the resulting DNA-compound complex is often measured by the increase in the DNA melting temperature (ΔTₘ). Highly active derivatives like NCA0424 and B-220 demonstrate a strong binding affinity, as evidenced by the high thermal stability of the complexes they form with DNA. researchgate.netnih.govingentaconnect.com

By intercalating into the DNA helix, indolo[2,3-b]quinoxalines physically obstruct the molecular machinery responsible for replication and transcription. nih.gov This interference is a direct consequence of the structural distortion of the DNA template, which prevents enzymes like DNA and RNA polymerases from proceeding along the strand.

The antiviral effect of these compounds is strongly linked to the inhibition of viral DNA synthesis. nih.govnih.govasm.org For instance, the derivative B-220 was found to inhibit not only viral DNA synthesis but also the subsequent production of early and late viral proteins at micromolar concentrations. nih.govasm.org This suggests that the compound's primary action is to halt the replication of the viral genome. The greater potency against viral DNA compared to host cellular DNA may stem from a selective affinity for the viral DNA or be related to the higher rate of metabolic activity associated with viral DNA in infected cells. nih.govnih.govasm.org Furthermore, the inhibition of enzymes like topoisomerase II, which are crucial for managing DNA topology during replication, contributes to this effect. nih.govresearchgate.net

Protein Interactions and Enzyme Modulation

Beyond direct DNA binding, indolo[2,3-b]quinoxalines modulate the activity of several key enzymes involved in cell cycle regulation and signal transduction.

Topoisomerase II: Many indolo[2,3-b]quinoline derivatives function as DNA topoisomerase II inhibitors. nih.govnih.gov These enzymes are vital for resolving topological DNA stress during replication and transcription. Inhibitors known as "poisons" act by stabilizing the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strand. plos.org This leads to an accumulation of double-strand breaks and ultimately triggers cell death. plos.org The cytotoxic effects are primarily linked to the inhibition of the topoisomerase IIα isoform. plos.org Interestingly, while the ability to bind DNA corresponds well with topoisomerase II inhibition for many derivatives, some potent DNA intercalators like B-220 show poor activity against this enzyme, suggesting that DNA intercalation does not universally lead to topoisomerase II poisoning and other mechanisms may be involved. researchgate.netnih.govingentaconnect.comnih.gov

SHP1 (Src homology 2 domain-containing phosphatase 1): Specific derivatives have been engineered to target protein tyrosine phosphatases. A 6H-indolo-[2,3-b]-quinoxaline derivative, compound 5a, was identified as a selective and irreversible inhibitor of the SHP1 enzyme, with an IC₅₀ value of 2.34 µM. rsc.org This demonstrates the scaffold's potential for modification to target specific protein active sites.

Cdc25 Kinase/Phosphatase: The cell division cycle 25 (Cdc25) phosphatases are key regulators of the cell cycle. Certain bromo-substituted indolo[3,2-b]quinoxaline derivatives have been shown to inhibit Cdc25 phosphatase. For example, one such compound inhibited Cdc25 phosphatase with an IC₅₀ of 25 µM and the related Cdc2 kinase with an IC₅₀ of 70 µM. nih.gov Other indole-based structures have been developed as potent, reversible, and competitive inhibitors of Cdc25, highlighting the broader potential of indole-containing scaffolds to target this enzyme family. nih.gov

The table below summarizes the inhibitory activities of selected indolo[2,3-b]quinoxaline analogs against key enzymes.

Compound/ClassTarget EnzymeIC₅₀ ValueMechanism Notes
Compound 5a SHP12.34 µM rsc.orgSelective, irreversible inhibition. rsc.org
Bromo-indolo[3,2-b]quinoxaline Cdc25 Phosphatase25 µM nih.govInhibits key cell cycle regulator. nih.gov
Bromo-indolo[3,2-b]quinoxaline Cdc2 Kinase70 µM nih.gov-
Various Derivatives Topoisomerase II-Act as "poisons" by stabilizing the DNA-enzyme complex. nih.govplos.org

Mechanistic Insights into Antiviral Activities

The antiviral properties of indolo[2,3-b]quinoxalines are a direct result of their interference with the viral life cycle, primarily through the inhibition of nucleic acid and protein synthesis. nih.govnih.govasm.org

Herpesviruses (HSV-1, CMV, VZV): A significant body of research demonstrates the potent activity of indolo[2,3-b]quinoxaline derivatives against several herpesviruses. researchgate.netnih.govijsrch.com The analog B-220 effectively inhibits the replication of Herpes Simplex Virus type 1 (HSV-1), Cytomegalovirus (CMV), and Varicella-Zoster Virus (VZV) in cell cultures at low micromolar concentrations (1-5 µM). nih.govasm.org The mechanism of action is the inhibition of viral DNA synthesis and the subsequent production of viral proteins. nih.govasm.org Studies suggest that B-220 first binds to and intercalates with the viral DNA, which then disrupts critical subsequent steps such as viral uncoating and genome replication. nih.gov

H1N1 Influenza Virus: The indolo[2,3-b]quinoxaline scaffold is also being explored for activity against RNA viruses like influenza. nih.gov One proposed mechanism involves targeting the viral NS1A protein, a non-structural protein essential for counteracting the host's innate immune response. nih.govscilit.com The theory is that a small molecule inhibitor could fit into a functional cavity of the NS1A protein, thereby blocking its function and inhibiting viral replication. nih.gov While direct targeting of NS1A by a 9-tert-butyl derivative is not explicitly detailed, related compounds have shown promise. For instance, certain cyano-ester derivatives of indolo-glycyrrhetic acid demonstrated moderate inhibitory activity against the H1N1 virus, with IC₅₀ values in the 23-29 µM range. mdpi.com

The table below provides a summary of the antiviral activity of selected indolo[2,3-b]quinoxaline derivatives.

VirusCompound/ClassIC₅₀ / Effective ConcentrationMechanistic Target/Effect
HSV-1, CMV, VZV B-2201-5 µM nih.govasm.orgInhibition of viral DNA synthesis and protein production. nih.govasm.org
H1N1 Influenza Indolo-glycyrrhetic acid cyanoesters23-29 µM mdpi.comInhibition of viral reproduction. mdpi.com
H1N1 Influenza Quinoxaline (B1680401) Derivatives-Potential inhibition of NS1A protein. nih.govscilit.com

Elucidation of Antimycobacterial Action Mechanisms (e.g., Molecular Docking to Mycobacterial Targets)

While research specifically detailing the antimycobacterial action of 9-tert-butyl-6H-indolo[2,3-b]quinoxaline is not extensively documented, the broader class of indolo[2,3-b]quinoxalines and related quinoxaline derivatives has demonstrated notable antimycobacterial properties. nih.govresearchgate.netnih.gov The proposed mechanism for the antimicrobial action of quinoxaline derivatives often involves the inhibition of nucleic acid synthesis through binding to DNA. mdpi.com For related heterocyclic analogues of indolo[2,3-b]quinoxalines, molecular docking studies have been employed to advance a plausible mechanism for their observed antimycobacterial activity. nih.gov

Studies on other quinoxaline derivatives have shown activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) below 0.35 µg/mL. mdpi.com The mechanism of action for these related compounds is suggested to be different from that of standard antitubercular drugs like rifampicin, as they retain activity against monoresistant strains. mdpi.com Molecular docking studies on other novel antimycobacterial agents, such as 1,2,4-triazole (B32235) derivatives, have identified potential targets like the KatG enzyme, which is crucial for the bacterium's defense against oxidative stress. nih.gov It is plausible that indolo[2,3-b]quinoxalines could exert their effects through similar interactions, such as binding to essential mycobacterial enzymes or intercalating into bacterial DNA, thereby disrupting vital cellular processes. nih.govnih.gov

Modulation of Multi-Drug Resistance (MDR) Pathways

An intriguing aspect of some 6H-indolo[2,3-b]quinoxaline derivatives is their ability to modulate multi-drug resistance (MDR) pathways in cancer cells. researchgate.net Research has revealed that highly active derivatives, while being potent DNA binders, can exhibit poor inhibitory activity against topoisomerase II, a common target for anticancer drugs. researchgate.net However, these same compounds have shown significant MDR modulating activity. researchgate.net This suggests a mechanism of action that may involve bypassing or influencing the cellular machinery responsible for drug efflux, such as P-glycoprotein. researchgate.net The ability to modulate MDR is a crucial attribute for developing agents that can resensitize resistant cancer cells to conventional chemotherapy. The specific role of the 9-tert-butyl substituent in this context remains an area for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency and Guiding Rational Design

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how chemical structure influences biological activity. For the 6H-indolo[2,3-b]quinoxaline scaffold, QSAR models have been developed primarily to elucidate their cytotoxic and anticancer activities. nih.govpsu.edu These models help in predicting the biological potency of new derivatives and guide the rational design of more effective therapeutic agents. nih.gov

A QSAR study on a series of 6H-indolo[2,3-b]quinoxaline derivatives designed as DNA intercalators for anticancer activity revealed key structural requirements for enhanced cytotoxic potency. nih.govpsu.edu The derived models suggested that incorporating cyclic substituents or substituents with primary carbon atoms could increase cytotoxic activity against human leukemia (HL-60) cell lines. nih.govpsu.edu

Table 1: QSAR Findings for Cytotoxicity of 6H-indolo[2,3-b]quinoxaline Derivatives

Compound ID Substituent at Position 9 Activity against HL-60 QSAR Model Insight
IDQ-5 -H Significant Baseline scaffold activity.
IDQ-10 -NH(CH₃)₂ Significant Suggests certain amine substituents are favorable.
IDQ-11 -N(CH₂CH₃)₂ Significant Alkylamino groups contribute to activity.
IDQ-13 Piperidino Significant Cyclic substituents enhance cytotoxic potency. nih.gov
IDQ-14 Morpholino Significant Cyclic substituents enhance cytotoxic potency. nih.gov

Data sourced from a QSAR study on 6H-indolo[2,3-b]quinoxaline derivatives. nih.gov

Impact of Substituent Nature and Position on Biological Efficacy

The nature and position of substituents on the indolo[2,3-b]quinoxaline ring system are critical determinants of biological efficacy. researchgate.net The thermal stability of the complex formed between the compound and DNA, a key factor for activity, is highly dependent on the type and placement of these substituents. researchgate.net

Specifically at position 9, the electronic properties of the substituent are crucial. Structure-activity relationship studies on 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives indicated that electron-withdrawing groups (like -F, -Cl, -NO₂) at this position favored DNA binding and anticancer activity. researchgate.net In contrast, electron-donating groups (like -OH, -OCH₃) resulted in moderate activity. researchgate.net

The 9-tert-butyl group is a bulky, electron-donating alkyl group. Based on the established SAR principles for this scaffold, the presence of an electron-donating group at position 9 might lead to moderate, rather than high, activity compared to analogs with electron-withdrawing groups. researchgate.net However, the steric bulk of the tert-butyl group could also influence the mode of DNA binding or interaction with protein targets, a factor not fully captured by electronic effects alone. QSAR models have also suggested that substituents with primary carbons can increase cytotoxic potency, a characteristic present in the tert-butyl group. nih.gov This highlights the complex interplay between electronic and steric factors in determining the ultimate biological profile of this compound.

Table 2: Influence of Substituent Type on Indoloquinoxaline Activity

Substituent Type at Position 9 General Effect on Anticancer Activity Example Group Reference
Electron-Withdrawing Favorable -F, -Cl, -NO₂ researchgate.net
Electron-Donating Moderate -OH, -OCH₃ researchgate.net
Bulky/Cyclic Potentially Favorable Piperidino, Morpholino nih.gov

This table summarizes general trends observed in SAR studies of 6H-indolo[2,3-b]quinoxaline derivatives.

Advanced Materials Applications and Structure Property Relationships

Organic Electronics and Optoelectronic Devices

The indolo[2,3-b]quinoxaline (IQ) framework is a subject of significant research for its use in organic electronic devices. Its derivatives have been investigated for multiple roles, from light emission to charge transport, owing to their electrochemical stability and tunable photophysical properties. benthamdirect.com

The electron-deficient nature of the quinoxaline (B1680401) portion of the 6H-indolo[2,3-b]quinoxaline scaffold makes its derivatives prime candidates for use as electron-transporting materials (ETMs) and emitters in OLEDs. benthamdirect.com The core structure's ability to accept and transport electrons is crucial for balancing charge injection and recombination within the emissive layer of an OLED, a key factor for achieving high efficiency and brightness.

While specific device data for 9-tert-butyl-6H-indolo[2,3-b]quinoxaline is not extensively documented in dedicated studies, the general class of IQ derivatives is recognized for its utility as both electron-transporting and emitting layers. benthamdirect.com The strategic design of these molecules, including the introduction of substituents like the tert-butyl group, aims to enhance properties such as thermal stability and charge mobility, which are critical for the operational lifetime and performance of OLED devices.

In one study, a novel perfluoro-1,4-phenylenyl 6H-indolo[2,3-b]quinoxaline derivative (TFBIQ) was synthesized and tested as a HIL in green OLEDs. The research demonstrated a strong dependence of device performance on the thickness of the HIL. An ultrathin layer of just 0.5 nm yielded the best results, showcasing a low turn-on voltage of 3.1 V and a maximum luminescence of 26,564 cd/m². This performance surpassed that of devices with thicker TFBIQ layers and even those using a standard MoO₃ HIL.

Device ConfigurationHIL MaterialHIL Thickness (nm)Turn-on Voltage (V)Max. Luminance (cd/m²)Max. Power Efficiency (lm/W)
ITO/HIL/NPB/Alq₃/LiF/AlTFBIQ0.53.1265641.46
ITO/HIL/NPB/Alq₃/LiF/AlTFBIQ1.03.4230751.18
ITO/HIL/NPB/Alq₃/LiF/AlTFBIQ2.03.6210871.11
ITO/HIL/NPB/Alq₃/LiF/AlMoO₃103.7198531.25

The strong intramolecular charge-transfer characteristics of the indolo[2,3-b]quinoxaline scaffold make it an excellent building block for organic dyes used as photosensitizers in DSSCs. In a DSSC, the dye absorbs sunlight and injects an electron into the semiconductor's conduction band (typically TiO₂), initiating the process of converting light to electricity.

Researchers have designed and synthesized a series of metal-free organic dyes using the indolo[2,3-b]quinoxaline core (IQ) as the primary structural unit, combined with different electron-donating groups like triphenylamine, carbazole, and phenothiazine. rsc.org These dyes, when used as sensitizers, demonstrated good photovoltaic performance. Theoretical studies confirmed that the IQ moiety plays a crucial role in facilitating clear charge separation in the frontier molecular orbitals, which is essential for efficient electron injection. rsc.org

Dye CodeDonor GroupJsc (mA/cm²)Voc (V)Fill Factor (FF)Efficiency (η, %)
FS10Triphenylamine11.210.6760.7015.27
FS11Carbazole9.890.6540.6874.41
FS12Phenothiazine10.550.6320.6524.35

The photophysical properties of indolo[2,3-b]quinoxaline derivatives, such as fluorescence, can be sensitive to their chemical environment. This has led to their investigation as multifunctional chemosensors. These sensors can detect changes in their surroundings, such as pH or the presence of specific analytes, by exhibiting a change in their optical properties.

For instance, a triphenylethylene-modified indolo[2,3-b]quinoxaline (TPE-IQ) was synthesized and shown to have multi-stimuli responsive properties. researchgate.net The compound displayed aggregation-induced emission enhancement and interesting reversible acidofluorochromic (color change in response to acid) and mechanofluorochromic (color change in response to mechanical force) behaviors, highlighting the potential of the IQ scaffold in developing advanced sensory materials. researchgate.net The quinoxaline family of compounds, more broadly, has been successfully developed for pH sensing in aqueous media. mdpi.com

The optoelectronic performance of this compound and its analogs is governed by distinct structure-property relationships. The fusion of the electron-donating indole (B1671886) ring with the electron-accepting quinoxaline ring creates a molecule with a strong, intrinsic intramolecular charge transfer (ICT) characteristic.

Key relationships include:

Effect of Substituents on Redox Potential: The position of substituents significantly alters the electronic properties. In studies related to redox flow batteries, placing a tert-butyl group at the 9-position resulted in a reduction potential of -1.99 V (vs. Fc/Fc⁺). Shifting the tert-butyl group to the 2- or 3-position made the potential more negative, reaching -2.01 V. nih.gov This demonstrates that substitution on the quinoxaline part of the scaffold has a pronounced effect on the molecule's reduction potential.

Influence on Stability: The position of the tert-butyl group also impacts molecular stability. The 9-tert-butyl derivative was found to have lower cycling stability compared to the parent, unsubstituted compound in redox battery applications. nih.gov In contrast, a mixture of 2- and 3-tert-butyl substituted isomers showed improved stability, suggesting that steric and electronic effects related to substituent placement are critical for the molecule's robustness. nih.gov

Charge Transport and Photostability: The planar structure of the indolo[2,3-b]quinoxaline core promotes π-π stacking, which is beneficial for charge transport in solid-state devices. The introduction of bulky groups like tert-butyl can modulate this stacking, affecting charge mobility. Furthermore, theoretical calculations on a related fluorinated derivative used as a HIL indicated that substitution can enhance anti-oxidation stability, a crucial factor for the photostability and operational lifetime of optoelectronic devices.

Nonaqueous Redox Flow Batteries (NARFBs)

The search for high-performance, stable, and soluble redox-active molecules is central to the advancement of NARFBs for grid-scale energy storage. The indolo[2,3-b]quinoxaline scaffold has been identified as a promising new anolyte (negative electrolyte) material due to its low reduction potential and high stability. nih.govacs.org The design principle involves expanding the conjugated π-system of the quinoxaline core, which enhances charge delocalization in the reduced state and lowers the reduction potential. nih.govacs.org

A detailed study of indolo[2,3-b]quinoxaline derivatives investigated the impact of various substituents on electrochemical performance. The 9-tert-butyl substituted derivative was synthesized and evaluated. Benefiting from the electron-donating nature of the tert-butyl group, this derivative showed a desirable negative shift in its reduction potential. However, this substitution at the 9-position was found to decrease the cycling stability compared to other isomers. nih.gov A mixture of the 2- and 3-tert-butyl substituted derivatives was identified as the most promising candidate, exhibiting a low reduction potential, high solubility, and remarkable stability. nih.govacs.orgacs.orgnih.gov

Compound DerivativeSubstitutionReduction Potential (E₁/₂ vs Fc/Fc⁺)Capacity Fade over ~200 cycles
5aUnsubstituted-1.97 V9.1%
5f9-tert-butyl-1.99 V18.0%
5g2-/3-tert-butyl (mixture)-2.01 V6.93%

Development and Evaluation as Anolyte Scaffolds

The indolo[2,3-b]quinoxaline framework has been systematically investigated as a promising scaffold for anolytes in nonaqueous redox flow batteries (NARFBs). nih.gov The core design strategy involves creating a molecular structure with a low reduction potential, high stability, and high solubility to enhance the performance of energy storage systems. nih.govnih.govresearchgate.net Researchers have synthesized a library of indolo[2,3-b]quinoxaline derivatives to establish clear structure-property relationships. nih.govacs.org

Initial studies focused on the parent 6H-indolo[2,3-b]quinoxaline molecule and then systematically introduced various substituents to modulate its electrochemical and physical properties. nih.gov The evaluation of these derivatives in NARFBs is driven by the need for affordable and high-performance redox-active materials to make grid-scale energy storage economically viable and efficient. nih.govresearchgate.netacs.org The development process includes the synthesis of these complex organic molecules, followed by rigorous testing of their electrochemical behavior and solubility. nih.govacs.org Among the various derivatives, those featuring tert-butyl groups have been of particular interest due to their influence on the anolyte's performance characteristics. nih.govacs.org

Engineering for Optimized Electrochemical Properties (e.g., Low Reduction Potential)

The introduction of electron-donating groups is a common strategy to lower the reduction potential of a redox-active molecule. In the case of the indolo[2,3-b]quinoxaline core, the strategic placement of tert-butyl groups has been shown to be effective. nih.govacs.org For instance, the synthesis of a 9-tert-butyl-substituted derivative resulted in a negative shift of the reduction potential by 20 mV compared to the unsubstituted parent compound. nih.govacs.org An even greater effect was observed with a mixture of 2- and 3-tert-butyl substituted derivatives, which lowered the reduction potential by 40 mV to -2.01 V vs Fc/Fc⁺. nih.govacs.org This demonstrates that the position and number of electron-donating substituents play a crucial role in fine-tuning the electrochemical properties of the anolyte.

The following table summarizes the reduction potentials of various indolo[2,3-b]quinoxaline derivatives, illustrating the impact of different substitution patterns.

CompoundReduction Potential (E₁/₂ vs Fc/Fc⁺)
Unsubstituted Indolo[2,3-b]quinoxaline derivative (5a)-1.97 V
9-tert-butyl-substituted derivative (5f)-1.99 V
Mixture of 2- and 3-tert-butyl-substituted derivative (5g)-2.01 V
2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline (5h)-2.01 V

Data sourced from multiple references. nih.govacs.org

Cyclic voltammetry (CV) studies have confirmed that substitutions at the 2- or 3-position with a tert-butyl group result in similar electrochemical properties on the CV scale, indicating a degree of flexibility in the molecular design for achieving desired reduction potentials. nih.govacs.org

Enhancement of Anolyte Stability and Cycling Performance through Molecular Design (e.g., Influence of tert-butyl substitution)

Beyond optimizing the reduction potential, enhancing the stability and cycling performance of the anolyte is critical for the long-term viability of redox flow batteries. Molecular design, particularly the strategic use of substituents like the tert-butyl group, has a significant impact on these performance metrics. nih.gov

Interestingly, while the 9-tert-butyl substitution was beneficial for lowering the reduction potential, it was found to decrease the cycling stability of the indolo[2,3-b]quinoxaline core. nih.govacs.org Static H-cell cycling experiments revealed that the 9-tert-butyl derivative exhibited a capacity fade of 18.0% over 202 cycles, which was approximately double that of the unsubstituted counterpart. nih.govacs.org

In contrast, a mixture of 2- and 3-tert-butyl substitutions not only improved the reduction potential but also enhanced stability. nih.govacs.org This particular derivative showed a significantly lower capacity fade of only 6.93% over 202 cycles. nih.govacs.org An even more impressive result was achieved with a derivative identified as 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline (5h). This compound demonstrated remarkable stability, with a capacity retention of 99.86% over 202 cycles (49.5 hours) in H-cell cycling. nih.govnih.govacs.orgacs.org This translates to an exceptionally low capacity fade rate of 0.000693% per cycle. nih.govacs.org

The following table provides a comparative overview of the cycling stability for different indolo[2,3-b]quinoxaline derivatives.

CompoundCycling ConditionsCapacity FadeCapacity Retention
9-tert-butyl-substituted derivative (5f)202 cycles (41.4 h)18.0%82.0%
Mixture of 2- and 3-tert-butyl-substituted derivative (5g)202 cycles (43.9 h)6.93%93.07%
2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline (5h)202 cycles (49.5 h)0.14%99.86%

Data sourced from multiple references. nih.govacs.org

These findings underscore the profound influence of the substitution pattern on the anolyte's performance. The combination of a mixed tert-butyl substitution on the quinoxaline moiety and a solubilizing group on the indole nitrogen appears to be a highly effective design principle for creating stable, high-performance anolytes. nih.gov When paired with a suitable catholyte, such as N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT), an all-organic NARFB utilizing this optimized anolyte achieved a high cell voltage of 2.3 V and maintained 95.8% capacity retention over 120 cycles. nih.govnih.govresearchgate.netacs.org

Future Research Perspectives and Emerging Directions

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of the indolo[2,3-b]quinoxaline core has traditionally been achieved through the condensation reaction of an appropriate isatin (B1672199) (indoline-2,3-dione) with o-phenylenediamine (B120857), often catalyzed by Brønsted acids like acetic acid. researchgate.netbenthamscience.combas.bg Future research is focused on developing more sustainable and innovative methods that offer higher yields, greater functional group tolerance, and reduced environmental impact.

Green Chemistry Approaches: Recent trends emphasize the adoption of green chemistry principles. Methodologies using water as a solvent with a catalyst like benzyltriethylammonium chloride have been developed for the synthesis of the parent scaffold, offering an eco-friendly alternative to toxic solvents. consensus.app Other green approaches for related quinoxalines include the use of recyclable catalysts and microwave-assisted synthesis, which can reduce reaction times and energy consumption. nih.gov Future work could adapt these green protocols for the specific synthesis of 9-tert-butyl-6H-indolo[2,3-b]quinoxaline, likely starting from 5-tert-butylisatin. researchgate.net

Advanced Catalytic Systems: Modern synthetic strategies increasingly rely on transition-metal catalysis. Palladium-catalyzed methods, such as Suzuki coupling and C-N coupling/C-H activation reactions, have been employed to construct the indolo[2,3-b]quinoxaline skeleton from precursors like 2,3-dibromoquinoxaline (B1596595). rsc.org Another powerful sequence involves a Buchwald-Hartwig cross-coupling followed by an intramolecular nucleophilic aromatic substitution of hydrogen (SNH). nih.gov These advanced methods provide access to a wide variety of substituted derivatives and could be instrumental in creating novel analogues of the 9-tert-butyl variant for structure-activity relationship studies. researchgate.netnih.gov Iron-catalyzed reactions are also emerging as a cost-effective and practical alternative for preparing related heterocyclic systems. rsc.org

Synthetic StrategyKey FeaturesPotential Application for 9-tert-butyl Derivative
Acid-Catalyzed Condensation Traditional method using isatin and o-phenylenediamine. researchgate.netbenthamscience.comSynthesis from 5-tert-butylisatin and o-phenylenediamine. researchgate.net
Green Synthesis Use of water as a solvent, recyclable catalysts, or microwave assistance. consensus.appnih.govAdaptation of existing green protocols to reduce environmental impact.
Palladium-Catalysis Suzuki or Buchwald-Hartwig couplings for C-C and C-N bond formation. rsc.orgOffers modular access to diverse derivatives for screening.
SNH Reactions Combines transition-metal catalysis with metal-free C-H functionalization. researchgate.netnih.govEnables the synthesis of complex polycyclic analogues.

Deeper Mechanistic Understanding of Biological Targets and Interactions

The planar structure of the indolo[2,3-b]quinoxaline ring system allows it to function as a DNA intercalating agent, which is believed to be the primary mechanism for its observed anticancer and antiviral activities. nih.govresearchgate.net Future research aims to elucidate the precise molecular interactions between this compound and its biological targets.

The thermal stability of the complex formed between an indolo[2,3-b]quinoxaline derivative and DNA is a critical parameter for its biological activity. nih.govresearchgate.net This stability is highly dependent on the substituents attached to the core scaffold. nih.gov For this compound, the bulky tert-butyl group at the 9-position is expected to significantly influence its binding affinity and orientation within the DNA grooves. While derivatives with substituents like fluorine have been shown to enhance DNA binding, the steric hindrance from a tert-butyl group may alter the intercalation mechanism or favor binding to different DNA sequences or structures. researchgate.net

Future mechanistic studies would involve:

Advanced Spectroscopy: Utilizing techniques like circular dichroism (CD) and fluorescence spectroscopy to characterize the binding mode and affinity to various DNA and RNA structures. researchgate.netcapes.gov.br

Molecular Docking: Computational studies to model the interaction of the compound with biological targets like DNA and specific proteins. nih.govresearchgate.net This can help predict binding energies and identify key interactions that drive its activity.

Enzyme Inhibition Assays: While some highly active derivatives are poor inhibitors of topoisomerase II, further investigation is needed to see if the 9-tert-butyl derivative targets other key enzymes involved in DNA replication or repair. nih.govresearchgate.net

QSAR Studies: Quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features, such as the presence of the tert-butyl group, with cytotoxic potency, guiding the design of more effective analogues. nih.govresearchgate.net

Rational Design Principles for Tailoring Advanced Material Properties

Beyond its biological potential, the indolo[2,3-b]quinoxaline scaffold is a promising candidate for applications in materials science, particularly in organic electronics and energy storage. researchgate.netnih.govacs.org The rational design of derivatives like this compound is crucial for tailoring properties such as electrochemical stability, solubility, and photophysics.

A significant emerging application is in nonaqueous redox flow batteries (NARFBs), where these compounds can serve as anolytes (the negative electrolyte). acs.orgacs.org The design strategy involves expanding the conjugated π-system of the molecule to enhance charge delocalization and stability, while using substituents to fine-tune the redox potential and solubility. acs.org

In a study developing indolo[2,3-b]quinoxalines for NARFBs, the 9-tert-butyl substituted derivative was synthesized and evaluated. acs.org The introduction of the tert-butyl group was part of a design principle to improve performance. Although a mixture of 2- and 3-tert-butyl isomers ultimately showed the best combination of low reduction potential, high solubility, and remarkable stability, the data for the 9-tert-butyl derivative provides crucial insights into structure-property relationships. acs.org Static H-cell cycling experiments revealed that the 9-tert-butyl substitution, when compared to an unsubstituted analogue, led to decreased cycling stability. acs.org This finding is vital for future design, suggesting that the position of bulky substituents is critical to achieving electrochemical robustness.

Comparative Electrochemical Data of Indolo[2,3-b]quinoxaline Derivatives

CompoundSubstitutionReduction Potential (V vs Fc/Fc+)Cycling Stability (% Capacity Fade)Key Finding
5a Unsubstituted-1.949.0% over 202 cyclesBaseline for comparison. acs.org
5f 9-tert-butylNot specified18.0% over 202 cyclesDecreased stability compared to unsubstituted. acs.org
5g 2- and 3-tert-butyl mix-2.016.93% over 202 cyclesImproved stability and lower potential. acs.org

Future research in this area will focus on leveraging these design principles to:

Synthesize and test new derivatives with substituents at different positions to optimize electrochemical performance.

Investigate the photophysical properties for potential use in optoelectronic devices like organic light-emitting diodes (OLEDs) and as chemosensors. researchgate.netnih.gov

Explore the impact of the tert-butyl group on the material's morphology and charge transport properties for semiconductor applications. researchgate.net

Exploration of Novel Application Domains and Interdisciplinary Research Opportunities

The unique characteristics of this compound position it at the intersection of several scientific disciplines, creating opportunities for novel applications.

Energy Storage: The most prominent novel application is in the field of grid-scale energy storage through NARFBs. acs.orgacs.org The research into indolo[2,3-b]quinoxaline anolytes is a prime example of interdisciplinary work, combining organic synthesis, electrochemistry, and materials engineering to address the global need for renewable energy solutions. acs.org Further optimization of the 9-tert-butyl scaffold or its isomers could lead to highly stable, low-cost organic molecules for next-generation batteries.

New Therapeutic Areas: While the anticancer properties of this scaffold are known, recent studies have explored its potential against other diseases. For instance, related heterocyclic analogues have been investigated for antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.gov This opens the possibility of evaluating the 9-tert-butyl derivative as a potential antitubercular or antimicrobial agent, leveraging the existing knowledge of its synthesis and biological interactions. nih.govpharmascholars.com

Organic Electronics and Sensors: The indolo[2,3-b]quinoxaline framework is used in various optoelectronic devices, including as semiconductors and emitting materials. researchgate.netnih.gov Some derivatives exhibit multi-stimuli responsive properties, changing their fluorescence in response to acids or mechanical force. researchgate.net The 9-tert-butyl derivative could be explored for similar applications, where the bulky group might influence molecular packing and solid-state emission properties, leading to new sensors or smart materials.

This interdisciplinary approach ensures that the fundamental knowledge gained from studying this compound can be translated into practical solutions across diverse technological and medical fields.

Q & A

Q. Basic Q1: What are the standard synthetic routes for 9-tert-butyl-6H-indolo[2,3-b]quinoxaline, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of isatin derivatives with o-phenylenediamine in acidic media (e.g., glacial acetic acid) under reflux . Key steps include:

  • Cyclization : Formation of the indoloquinoxaline core via acid-catalyzed annulation.
  • Substitution : Introduction of the tert-butyl group via nucleophilic substitution or alkylation.
    Critical parameters include solvent choice (polar aprotic solvents like DMF enhance solubility) and temperature control (reflux at ~120°C minimizes side reactions). Yields range from 60–80% with purity confirmed via TLC and HPLC .

Q. Advanced Q2: How can regioselectivity challenges during alkylation of the indoloquinoxaline core be mitigated?

Regioselectivity issues arise due to competing alkylation at N6 vs. C8. Strategies include:

  • Directed metalation : Use of Pd catalysts to direct tert-butyl group installation at C9 via Suzuki coupling .
  • Steric control : Bulky bases (e.g., LDA) favor alkylation at less hindered positions.
  • In situ monitoring : Real-time NMR or FTIR to track reaction progress and adjust conditions dynamically .

Biological Activity and Mechanism

Q. Basic Q3: What methodologies are used to evaluate the DNA-binding affinity of this compound derivatives?

  • UV-Vis/fluorescence titration : Measures hypochromism and binding constants (e.g., Kₐ ~10⁵ M⁻¹) .
  • Circular dichroism (CD) : Detects conformational changes in DNA upon intercalation .
  • Thermal denaturation : ΔTₘ values indicate stabilization of DNA duplexes (e.g., ΔTₘ = +8°C for AT-rich sequences) .

Q. Advanced Q4: How do structural modifications influence cytotoxicity against cancer cell lines?

  • Substituent effects : Electron-withdrawing groups (e.g., Br at C9) enhance DNA intercalation, while alkyl chains (e.g., propyl at N6) improve membrane permeability .
  • Charge introduction : Quaternary ammonium side chains (e.g., dimethylaminoethyl) increase solubility and target affinity, reducing IC₅₀ values by 50% in MCF-7 cells .
Derivative Substituents IC₅₀ (μM) in HeLa
Parent compoundNone12.3 ± 1.2
9-Bromo analogBr at C96.8 ± 0.9
N6-(Dimethylaminoethyl)Charged side chain3.1 ± 0.5

Structural Characterization

Q. Basic Q5: Which spectroscopic techniques are critical for confirming the molecular structure?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl δ 1.4 ppm singlet) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 335.1522 for C₁₈H₁₉N₃) .
  • X-ray crystallography : Resolves planar geometry and intercalation-friendly π-stacking .

Q. Advanced Q6: How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously.
  • DFT calculations : Predicts chemical shifts to cross-validate experimental data .
  • Crystallographic refinement : Resolves ambiguities in substituent orientation .

Structure-Activity Relationships (SAR)

Q. Advanced Q7: What explains contradictory reports on the antiviral activity of indoloquinoxaline derivatives?

Discrepancies arise from:

  • Assay variability : Differences in viral strains (e.g., HSV-1 vs. HSV-2) .
  • Substituent positioning : Fluorine at C9 enhances activity (EC₅₀ = 0.8 μM) vs. methoxy (EC₅₀ = 5.2 μM) due to improved DNA minor groove binding .
  • Solubility factors : Hydrophobic tert-butyl groups reduce bioavailability in aqueous assays .

Material Science Applications

Q. Advanced Q8: How can the electronic properties of this compound be tuned for optoelectronic devices?

  • HOMO/LUMO modulation : Electron-donating groups (e.g., tert-butyl) raise HOMO levels (-5.2 eV), reducing band gaps (2.8 eV) for OLED emissive layers .
  • Electrochemical analysis : Cyclic voltammetry identifies redox-active sites for charge transport .
Property Value
HOMO (eV)-5.2 ± 0.1
LUMO (eV)-2.4 ± 0.1
Band gap (eV)2.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.